molecular formula C9H10N2O2 B1473900 4-[2-(Aminooxy)ethoxy]benzonitrile CAS No. 1448673-15-1

4-[2-(Aminooxy)ethoxy]benzonitrile

Cat. No. B1473900
M. Wt: 178.19 g/mol
InChI Key: IKTBRGPFDOGEHF-UHFFFAOYSA-N
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Description

4-[2-(Aminooxy)ethoxy]benzonitrile, also known as 4-AEOBN or 4-AEOB, is a synthetic compound that has been studied for its potential applications in scientific research. 4-AEOBN is a nitrile-containing compound that can be synthesized in the laboratory and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

4-[2-(Aminooxy)ethoxy]benzonitrile has been studied for its potential applications in scientific research. It has been used as a reagent in chemical synthesis, and it has also been used as a substrate in enzyme-catalyzed reactions. 4-[2-(Aminooxy)ethoxy]benzonitrile has also been studied for its potential use in the development of new drugs, as it has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 4-[2-(Aminooxy)ethoxy]benzonitrile is not yet fully understood. However, it is believed that 4-[2-(Aminooxy)ethoxy]benzonitrile works by binding to certain receptor sites in the body, which can then activate various biochemical pathways. This binding can lead to a range of effects, including changes in cell metabolism, gene expression, and hormone production.

Biochemical And Physiological Effects

4-[2-(Aminooxy)ethoxy]benzonitrile has been found to have a range of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the body. 4-[2-(Aminooxy)ethoxy]benzonitrile has also been found to reduce inflammation and oxidative stress, and it has been found to have anti-cancer and anti-microbial effects.

Advantages And Limitations For Lab Experiments

The use of 4-[2-(Aminooxy)ethoxy]benzonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, 4-[2-(Aminooxy)ethoxy]benzonitrile is not without its limitations. It is relatively expensive, and it is not as widely available as some other compounds.

Future Directions

There are several potential future directions for 4-[2-(Aminooxy)ethoxy]benzonitrile. It could be used to develop new drugs or treatments for a variety of diseases, such as cancer, Alzheimer's, and Parkinson's. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as the effects of various environmental factors on biological processes. Finally, it could be used to develop new methods for synthesizing other compounds.

properties

IUPAC Name

4-(2-aminooxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-8-1-3-9(4-2-8)12-5-6-13-11/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTBRGPFDOGEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Aminooxy)ethoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.